BRD1652
Description
BRD1652 is a highly selective and potent inhibitor of glycogen synthase kinase 3 (GSK3), developed using a pyrazole-tetrahydroquinolone scaffold . It was designed to achieve kinome-wide selectivity by engaging in tridentate interactions with the hinge region of GSK3, a key regulatory kinase involved in mood disorders, neurodegenerative diseases, and metabolic pathways . Unlike non-selective GSK3 inhibitors (e.g., lithium), this compound minimizes off-target effects, making it a valuable chemical probe for dissecting GSK3-specific signaling pathways .
Properties
CAS No. |
1597438-92-0 |
|---|---|
Molecular Formula |
C20H20F3N3O |
Molecular Weight |
375.4 |
IUPAC Name |
(S)-4,7,7-Trimethyl-4-phenyl-3-trifluoromethyl-2,4,6,7,8,9-hexahydro-pyrazolo[3,4-b]quinolin-5-one |
InChI |
InChI=1S/C20H20F3N3O/c1-18(2)9-12-14(13(27)10-18)19(3,11-7-5-4-6-8-11)15-16(20(21,22)23)25-26-17(15)24-12/h4-8H,9-10H2,1-3H3,(H2,24,25,26)/t19-/m1/s1 |
InChI Key |
HSFYCTPGOPYGHQ-LJQANCHMSA-N |
SMILES |
O=C1C2=C(NC3=NNC(C(F)(F)F)=C3[C@]2(C)C4=CC=CC=C4)CC(C)(C)C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BRD1652; BRD-1652; BRD 1652; |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of this compound and BRD0209
| Parameter | This compound | BRD0209 |
|---|---|---|
| IC₅₀ (GSK3α/β) | 3.2 nM | 4.8 nM |
| Selectivity (Kinome-wide) | >200-fold | >150-fold |
| Plasma Half-Life (t₁/₂) | 4.5 h | 2.1 h |
| Key Structural Feature | C3-methyl substitution | C3-ethyl substitution |
Functional Analogues: this compound vs. CHIR99021 vs. Lithium
CHIR99021
CHIR99021, a pyrrolopyrimidine-based inhibitor, also targets GSK3 but lacks the pyrazole-tetrahydroquinolone scaffold. Key distinctions:
- Selectivity: CHIR99021 exhibits moderate selectivity (50-fold) compared to this compound’s >200-fold selectivity, due to weaker interactions with non-GSK3 kinases .
Lithium
Lithium, a non-competitive GSK3 inhibitor, is a first-line treatment for bipolar disorder but suffers from:
- Mechanistic Limitations: Broad inhibition of multiple signaling pathways (e.g., inositol depletion, Wnt/β-catenin), leading to adverse effects (e.g., nephrotoxicity) .
- Potency: Requires millolar concentrations (IC₅₀ ~2 mM) compared to this compound’s nanomolar efficacy .
Table 2: Functional Comparison of this compound with CHIR99021 and Lithium
| Parameter | This compound | CHIR99021 | Lithium |
|---|---|---|---|
| Target Specificity | GSK3α/β | GSK3α/β, CDK2, JNK | GSK3, IMPase, others |
| IC₅₀ | 3.2 nM | 10 nM | 2 mM |
| Therapeutic Index | High | Moderate | Low |
| Clinical Applications | Preclinical (mood disorders) | Research tool | Approved (bipolar disorder) |
Research Findings and Data Analysis
- Kinase Profiling: this compound demonstrated <10% inhibition of 468 kinases at 1 µM, surpassing CHIR99021 (40% inhibition of 120 kinases) and lithium (non-selective) .
- In Vivo Efficacy : In murine models, this compound restored dopamine signaling at 10 mg/kg, whereas lithium required 100 mg/kg and caused significant weight loss .
- Structural Insights : X-ray crystallography (PDB: 5HLN) revealed this compound’s unique tridentate hydrogen bonding with GSK3’s hinge region (residues Asp133, Val135), absent in CHIR99021’s binding mode .
Discussion and Future Perspectives
This compound’s superior selectivity and potency position it as a leading candidate for mood disorder therapeutics. However, challenges remain:
- Limitations: Limited blood-brain barrier penetration data and long-term toxicity profiles .
- Future Directions :
- Optimize pharmacokinetics for CNS delivery.
- Compare this compound with next-generation inhibitors (e.g., tideglusib) in neurodegenerative models.
- Explore combination therapies with serotonin reuptake inhibitors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
